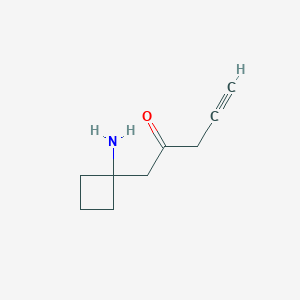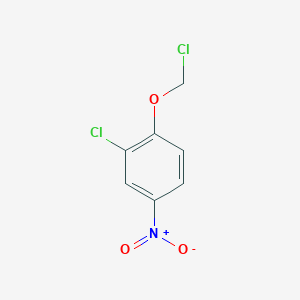
2-Chloro-1-(chloromethoxy)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(chloromethoxy)-4-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the para position relative to the chloromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethoxy)-4-nitrobenzene typically involves the chlorination of 4-nitrophenol followed by the introduction of a chloromethoxy group. One common method involves the reaction of 4-nitrophenol with thionyl chloride to form 4-nitrophenyl chloride. This intermediate is then reacted with chloromethyl methyl ether in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(chloromethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Nucleophilic Substitution: Products include substituted derivatives depending on the nucleophile used.
Reduction: The major product is 2-Chloro-1-(chloromethoxy)-4-aminobenzene.
Oxidation: Oxidized derivatives, although specific products depend on the conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(chloromethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical probes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(chloromethoxy)-4-nitrobenzene depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (nitro and chloro). This makes it susceptible to nucleophilic attack. In biological systems, its mechanism would depend on the specific biochemical pathway it interacts with, which could involve binding to enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(chloromethoxy)-1,1,2-trifluoroethane: Similar in structure but contains fluorine atoms.
2-Chloro-1,1,1-trimethoxyethane: Contains methoxy groups instead of nitro and chloromethoxy groups.
Uniqueness
2-Chloro-1-(chloromethoxy)-4-nitrobenzene is unique due to the combination of nitro and chloromethoxy groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the nitro group makes it a versatile intermediate in organic synthesis, while the chloromethoxy group provides additional sites for chemical modification.
Eigenschaften
Molekularformel |
C7H5Cl2NO3 |
|---|---|
Molekulargewicht |
222.02 g/mol |
IUPAC-Name |
2-chloro-1-(chloromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO3/c8-4-13-7-2-1-5(10(11)12)3-6(7)9/h1-3H,4H2 |
InChI-Schlüssel |
RMAJHPTVUDRCRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)
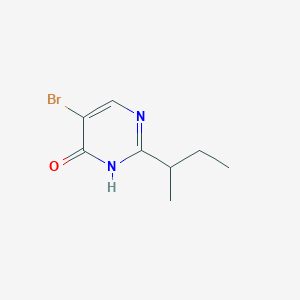
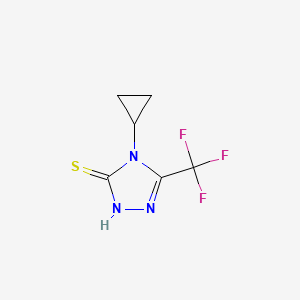
![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)

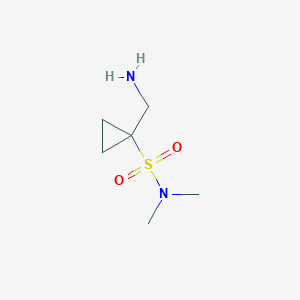
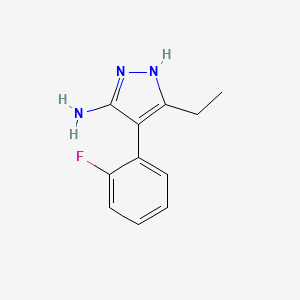
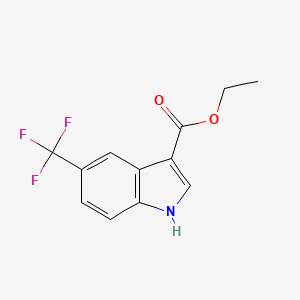
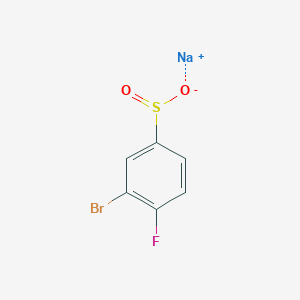

![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)

